Cas no 536704-70-8 (2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide structure
536704-70-8 structure
商品名:2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
CAS番号:536704-70-8
MF:C24H24N4O3S
メガワット:448.537364006042
CID:6256067
PubChem ID:5079623

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
    • F0580-0223
    • AKOS002054342
    • 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
    • AKOS021703572
    • Oprea1_846798
    • 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
    • 536704-70-8
    • 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
    • インチ: 1S/C24H24N4O3S/c1-15-8-10-16(11-9-15)28-23(30)22-21(18-6-2-3-7-19(18)26-22)27-24(28)32-14-20(29)25-13-17-5-4-12-31-17/h2-3,6-11,17,26H,4-5,12-14H2,1H3,(H,25,29)
    • InChIKey: UBWIQKHYJWZFOW-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NCC1CCCO1)=O)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC(C)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 448.15691181g/mol
  • どういたいしつりょう: 448.15691181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 739
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0580-0223-25mg
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0580-0223-10μmol
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0580-0223-5mg
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0580-0223-20mg
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0580-0223-4mg
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0580-0223-1mg
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0580-0223-5μmol
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0580-0223-10mg
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0580-0223-2μmol
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0580-0223-30mg
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
536704-70-8 90%+
30mg
$119.0 2023-05-17

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 関連文献

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamideに関する追加情報

Introduction to 2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide (CAS No. 536704-70-8)

2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide (CAS No. 536704-70-8) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound belongs to a class of heterocyclic molecules that incorporate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide features a pyrimido[5,4-b]indole core, which is a well-known scaffold in medicinal chemistry. Pyrimido[5,4-b]indole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer and infectious disorders. The presence of a sulfanyl group at the 2-position of the indole ring and an acetamide moiety at the N-terminal enhances the compound's solubility and bioavailability, which are critical factors for its pharmacological efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets more accurately. Studies have suggested that 2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide may interact with enzymes and receptors involved in cell signaling pathways relevant to inflammation and apoptosis. These interactions could potentially make it a valuable tool for developing novel therapeutic agents.

The synthesis of 2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex heterocyclic core efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications to the molecular structure to optimize biological activity.

In vitro studies have begun to explore the pharmacological properties of CAS No. 536704-70-8. Preliminary results indicate that this compound exhibits inhibitory activity against certain kinases and transcription factors that are overexpressed in cancer cells. The sulfanyl group and the oxolan ring contribute to its ability to disrupt aberrant signaling pathways by binding to specific residues on these targets. This mechanism of action aligns with current trends in oncology research, where modulating kinase activity is a key strategy for developing effective cancer therapeutics.

The potential applications of CAS No. 536704-70-8 extend beyond oncology. Researchers are investigating its efficacy against inflammatory diseases by examining its interactions with cyclooxygenase (COX) enzymes and other mediators of inflammation. The structural features of this compound may allow it to inhibit pro-inflammatory cytokine production while minimizing side effects associated with non-selective COX inhibitors.

Furthermore, the unique scaffold of CAS No. 536704-70-8 opens up possibilities for designing derivatives with enhanced pharmacokinetic properties. By leveraging structure-based drug design principles, chemists can modify specific regions of the molecule to improve its metabolic stability, tissue distribution, and overall bioavailability. Such modifications are essential for translating promising preclinical findings into viable clinical candidates.

The role of high-throughput screening (HTS) in identifying biologically active compounds like CAS No. 536704-70-8 cannot be overstated. HTS platforms enable rapid testing of large libraries of compounds against various biological targets, thereby accelerating the drug discovery process. As computational methods improve, virtual screening techniques are becoming increasingly accurate in predicting binding affinities and selectivity profiles of new molecules.

Future research directions for CAS No. 536704-70-8 include exploring its potential as an antiviral agent or an immunomodulator. The pyrimido[5,4-b]indole core is known to exhibit broad-spectrum biological activity due to its ability to mimic natural nucleobases and interfere with nucleic acid synthesis or replication processes in pathogens.

The development of novel synthetic methodologies is another critical area of focus for researchers working with CAS No. 536704-70-8. Advances in green chemistry principles are driving efforts to develop more sustainable synthetic routes that minimize waste generation and hazardous byproducts while maintaining high yields.

In conclusion,CAS No. 536704 - 70 - 8 represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules with therapeutic potential across multiple disease areas including cancer,inflammatory disorders,and possibly viral infections,immunomodulation,structure-based drug design,and high-throughput screening techniques are pivotal tools enabling rapid progress toward clinical applications,synthetic methodologies,and green chemistry principles will continue shaping future research directions ensuring sustainable development.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司